Hernandezine is a natural product found in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.
Hernandezine
CAS No.: 6681-13-6
VCID: VC20770294
Molecular Formula: C39H44N2O7
Molecular Weight: 652.8 g/mol
Purity: 95 % (TLC, mass-spectrometry)
* For research use only. Not for human or veterinary use.

Description |
Hernandezine is a tetrahydroquinoline alkaloid isolated from the plant Thalictrum podocarpum. It is recognized for its potential pharmacological properties, particularly as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound has garnered attention in recent research for its anti-inflammatory and anticancer activities. Structural Representation
Biological ActivitiesHernandezine has been studied for its various biological effects, particularly in the context of inflammation and cancer. AMPK ActivationResearch indicates that hernandezine acts as a novel AMPK activator, which is significant for its anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) expression in human macrophage cell lines (THP-1 and U937) by activating AMPK pathways . Inhibition of TNFα ProductionIn vitro studies demonstrated that hernandezine significantly reduces TNFα production in a dose-dependent manner:
At concentrations above 100 μM, hernandezine exhibited cytotoxic effects, likely due to cell death rather than direct inhibition of TNFα production . Autophagic Cell DeathHernandezine has also been implicated in inducing autophagy and autophagic cell death, particularly in apoptosis-resistant cancer cells. Studies show that it promotes autophagy via the Atg7 pathway, leading to increased cell death in cancer models . Applications in Cancer ResearchHernandezine's ability to induce autophagic cell death makes it a candidate for further research in cancer therapy, especially for drug-resistant cancers. Its selective action on cancer cells while sparing normal cells could provide a therapeutic advantage. Effects on Pancreatic Ductal AdenocarcinomaRecent studies have highlighted hernandezine's potential in treating pancreatic ductal adenocarcinoma (PDAC), where it was found to suppress cell proliferation and promote autophagic processes . |
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CAS No. | 6681-13-6 | ||||||||||||||||||
Product Name | Hernandezine | ||||||||||||||||||
Molecular Formula | C39H44N2O7 | ||||||||||||||||||
Molecular Weight | 652.8 g/mol | ||||||||||||||||||
IUPAC Name | (1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene | ||||||||||||||||||
Standard InChI | InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 | ||||||||||||||||||
Standard InChIKey | FUZMQNZACIFDBL-KYJUHHDHSA-N | ||||||||||||||||||
Isomeric SMILES | CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | ||||||||||||||||||
SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | ||||||||||||||||||
Canonical SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | ||||||||||||||||||
Appearance | Powder | ||||||||||||||||||
Purity | 95 % (TLC, mass-spectrometry) | ||||||||||||||||||
Synonyms | hernandezine | ||||||||||||||||||
Reference | - Shu-Hua Chen et al., /Calcium antagonists from traditional Chinese herbs./ Drug News and Perspectives (1990). 3(7):425-428 - M. Shamma et al., Chem. Comm., (1966). 7 - Sadritdinov, /Alkaloid inflammatory effects of Hernandezine and some of its action mechanisms./ Alkaloid and heart glycoside pharmacology, Tashkent, (1971) (Russian). 117-120 | ||||||||||||||||||
PubChem Compound | 72343 | ||||||||||||||||||
Last Modified | Sep 12 2023 |
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